An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
In the landscape of medicinal chemistry and drug discovery, the pyrazolo-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines, are recognized as "privileged scaffolds."[1] Their rigid, planar structure and versatile synthetic accessibility have made them cornerstones in the development of targeted therapeutics, particularly as kinase inhibitors.[2][3][4] This guide focuses on a specific, novel derivative: 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol .
It is critical to establish at the outset that as a novel chemical entity, specific, experimentally determined physical property data for this exact molecule is not yet available in peer-reviewed literature or chemical databases. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a predictive analysis of the core physicochemical properties based on a deconstruction of the molecule into its constituent scaffolds: the pyrazolo[1,5-a]pyrazine core and the 5-methyl-pyrimidin-4-ol substituent. Secondly, and more critically for the practicing scientist, it furnishes detailed, field-proven experimental protocols for the precise determination of these properties. This serves as a self-validating framework for any research program undertaking the synthesis and characterization of this or related compounds.
Molecular Structure and Predicted Physicochemical Profile
The target molecule is a bicyclic heteroaromatic system (pyrazolo[1,5-a]pyrazine) linked to a substituted monocyclic heterocycle (5-methyl-pyrimidin-4-ol). Understanding the interplay between these two components is key to predicting its behavior.
Caption: Chemical Structure of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol.
Predicted Physicochemical Data
The following table summarizes the predicted properties based on the constituent fragments and general principles of medicinal chemistry. These values should be considered estimates to be superseded by experimental data.
| Property | Predicted Value/Range | Rationale & Key Influencing Factors |
| Molecular Formula | C₁₂H₉N₇O | Derived from structural analysis. |
| Molecular Weight | ~267.25 g/mol | Sum of atomic weights.[5] |
| Appearance | White to off-white or pale yellow solid | Heterocyclic compounds of this nature are typically crystalline solids at room temperature.[6] |
| Melting Point (Mp) | >200 °C (with decomposition) | The rigid, planar heterocyclic core allows for efficient crystal packing. The presence of both a hydrogen bond donor (-OH) and multiple acceptors (N atoms) will lead to strong intermolecular forces, requiring significant thermal energy to disrupt the crystal lattice. Similar fused pyrimidine systems exhibit high melting points.[7] |
| Aqueous Solubility | Low to moderate | The molecule possesses both lipophilic (heteroaromatic rings) and hydrophilic (hydroxyl group, nitrogen atoms) features. The hydroxyl group and nitrogen atoms can participate in hydrogen bonding with water. However, the overall flat, aromatic structure will limit extensive hydration. Solubility is expected to be pH-dependent. |
| pKa (Acidic/Basic) | Acidic pKa: ~8-9 Basic pKa: ~2-4 | The pyrimidin-4-ol moiety can deprotonate to form a pyrimidin-4-olate, exhibiting weak acidity. The pyrazole and pyrazine nitrogen atoms are weakly basic and can be protonated under acidic conditions.[8] |
| LogP (Octanol/Water) | 1.5 - 2.5 | The fused aromatic system contributes to lipophilicity. The polar -OH group and multiple nitrogen atoms will decrease the LogP value compared to a purely hydrocarbon analogue. An accurate prediction would require computational modeling, but this range is typical for drug-like molecules of similar complexity.[9] |
Core Experimental Protocols for Physicochemical Characterization
The trustworthiness of any new chemical entity in a drug development pipeline hinges on robust and reproducible characterization. The following protocols are designed as self-validating systems for determining the key physical properties of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol.
Structural Confirmation and Purity Assessment
Prior to any physical property measurement, the identity and purity of the synthesized compound must be unequivocally established.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure and assess for the presence of impurities.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically aiming for >95% for these assays.
Melting Point Determination
The melting point provides a quick, reliable indication of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0 °C).
Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)
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Sample Preparation: Ensure the sample is completely dry and finely powdered.[10]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Drop the tube, sealed-end down, through a long glass tube onto a hard surface to pack the sample to a height of 2-3 mm.[11]
-
Measurement:
-
Place the loaded capillary into the apparatus.[11]
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool. With a fresh sample, heat rapidly to ~20 °C below the approximate melting point.[11]
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[12]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[11]
Caption: Workflow for Melting Point Determination.
Thermodynamic Solubility Determination
The "shake-flask" method is the gold-standard for determining equilibrium solubility, a critical parameter for predicting oral bioavailability.[13] This should be performed at a controlled temperature (e.g., 37 °C) in buffers of physiological relevance.[14]
Methodology: Shake-Flask Method at pH 1.2, 4.5, and 6.8
-
Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[14]
-
Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid must be visible.[13]
-
Incubation: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments should confirm the time to equilibrium.[13][14]
-
Phase Separation: After incubation, allow the vials to stand, then separate the saturated supernatant from the excess solid via centrifugation or filtration (using a filter material that does not bind the compound).
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Verification: The pH of the final saturated solution should be measured to ensure the buffer capacity was not exceeded.[13]
Lipophilicity (LogD) Determination
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. LogD (the distribution coefficient at a specific pH) is more physiologically relevant for ionizable compounds than LogP.[15]
Methodology: Shake-Flask Method at pH 7.4
-
Phase Preparation: Use n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and vice-versa by mixing and separating them.
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity.[16]
-
Shake the vial vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to separate completely (centrifugation can aid separation).[]
-
-
Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC-UV).[18]
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]
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